3-Amino-4-methoxyphenol;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methoxyphenol sulfate is an organic compound with the molecular formula C7H11NO6S It is a sulfate derivative of 3-Amino-4-methoxyphenol, which is a phenolic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxyphenol sulfate typically involves the methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide . This reaction results in the formation of 4-methoxyphenol, which can then be further reacted with ammonia to introduce the amino group, forming 3-Amino-4-methoxyphenol. The final step involves sulfation to produce 3-Amino-4-methoxyphenol sulfate .
Industrial Production Methods
Industrial production methods for 3-Amino-4-methoxyphenol sulfate are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of methylation, amination, and sulfation, but with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-methoxyphenol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines and phenols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and phenols.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methoxyphenol sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Used in the production of antioxidants, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-4-methoxyphenol sulfate involves its interaction with various molecular targets and pathways. It exhibits antioxidant properties by scavenging free radicals and inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it may modulate gene expression related to lipid metabolism and energy expenditure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol:
3-Amino-4-methoxyphenol: The non-sulfated form of the compound, which shares similar chemical properties but lacks the sulfate group.
Uniqueness
3-Amino-4-methoxyphenol sulfate is unique due to the presence of both amino and methoxy groups, as well as the sulfate group, which enhances its solubility and reactivity in various chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H9NO6S-2 |
---|---|
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
3-amino-4-methoxyphenol;sulfate |
InChI |
InChI=1S/C7H9NO2.H2O4S/c1-10-7-3-2-5(9)4-6(7)8;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
XLDDBMWMHYPYGE-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=C(C=C1)O)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.